N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of the corresponding nitro compound or via a reductive amination process.
Introduction of the piperazine ring: This step involves the reaction of the 3,4-dimethoxyphenyl ethylamine with a sulfonyl chloride derivative to form the piperazine ring.
Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could yield quinones.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in areas such as oncology or neurology.
Industry: It could be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-1-benzofuran-2-carboxamide
Uniqueness
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H32N4O6S |
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Molecular Weight |
540.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C27H32N4O6S/c1-20-4-8-23(9-5-20)38(34,35)30-16-14-29(15-17-30)22-7-10-25(31(32)33)24(19-22)28-13-12-21-6-11-26(36-2)27(18-21)37-3/h4-11,18-19,28H,12-17H2,1-3H3 |
InChI Key |
ZEZLSWYFJMDFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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